Methyl 4-bromo-2,2-dimethyl-3-oxo-4-phenylbutanoate
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Overview
Description
Methyl 4-bromo-2,2-dimethyl-3-oxo-4-phenylbutanoate is an organic compound with the molecular formula C13H15BrO3. It is a derivative of butanoic acid, featuring a bromine atom, a phenyl group, and a methyl ester functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2,2-dimethyl-3-oxo-4-phenylbutanoate typically involves the bromination of a precursor compound, followed by esterification. One common method involves the reaction of 4-phenyl-2,2-dimethyl-3-oxobutanoic acid with bromine in the presence of a suitable catalyst, such as iron(III) bromide. The resulting brominated product is then esterified using methanol and an acid catalyst like sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2,2-dimethyl-3-oxo-4-phenylbutanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Nitric acid or sulfuric acid for nitration and sulfonation, respectively.
Major Products
Substitution: Formation of 4-hydroxy-2,2-dimethyl-3-oxo-4-phenylbutanoate.
Reduction: Formation of 4-bromo-2,2-dimethyl-3-hydroxy-4-phenylbutanoate.
Oxidation: Formation of nitro or sulfonic acid derivatives of the phenyl group.
Scientific Research Applications
Methyl 4-bromo-2,2-dimethyl-3-oxo-4-phenylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2,2-dimethyl-3-oxo-4-phenylbutanoate depends on its specific application. In chemical reactions, the bromine atom and carbonyl group are key reactive sites. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-4-oxo-4-phenylbutanoate: Similar structure but with the bromine atom at a different position.
Ethyl 3-bromo-4-oxo-4-phenylbutanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 2-hydroxy-4-phenylbutanoate: Similar structure but with a hydroxyl group instead of a bromine atom.
Uniqueness
Methyl 4-bromo-2,2-dimethyl-3-oxo-4-phenylbutanoate is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct reactivity and potential applications. Its specific arrangement of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
Molecular Formula |
C13H15BrO3 |
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Molecular Weight |
299.16 g/mol |
IUPAC Name |
methyl 4-bromo-2,2-dimethyl-3-oxo-4-phenylbutanoate |
InChI |
InChI=1S/C13H15BrO3/c1-13(2,12(16)17-3)11(15)10(14)9-7-5-4-6-8-9/h4-8,10H,1-3H3 |
InChI Key |
KQEWXZSJNNSOTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C(C1=CC=CC=C1)Br)C(=O)OC |
Origin of Product |
United States |
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